molecular formula C14H17N3O B13949199 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- CAS No. 54951-26-7

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl-

Cat. No.: B13949199
CAS No.: 54951-26-7
M. Wt: 243.30 g/mol
InChI Key: QJNSVIYGOVNUCN-UHFFFAOYSA-N
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Description

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- is a heterocyclic compound that features a benzazepine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the imidazoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include N-oxides, fully saturated analogs, and substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- involves its interaction with specific molecular targets and pathways. It is known to act on sodium channels and squalene synthase, which are crucial in various biological processes . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- is unique due to its imidazoline moiety, which imparts distinct biological activities and chemical reactivity compared to other benzazepine derivatives. This structural feature enhances its potential as a versatile compound in various applications.

Properties

CAS No.

54951-26-7

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C14H17N3O/c18-14-7-3-5-11-4-1-2-6-12(11)17(14)10-13-15-8-9-16-13/h1-2,4,6H,3,5,7-10H2,(H,15,16)

InChI Key

QJNSVIYGOVNUCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC3=NCCN3

Origin of Product

United States

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